molecular formula C13H18BrNO2 B2899028 tert-Butyl 3-(1-bromoethyl)phenylcarbamate CAS No. 1404431-85-1

tert-Butyl 3-(1-bromoethyl)phenylcarbamate

Cat. No. B2899028
CAS RN: 1404431-85-1
M. Wt: 300.196
InChI Key: SJPOOLAFEPROOO-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(1-bromoethyl)phenylcarbamate” is a chemical compound with the molecular formula C13H18BrNO2 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-(1-bromoethyl)phenylcarbamate” consists of a phenyl ring substituted with a carbamate group and a bromoethyl group . The carbamate group is further substituted with a tert-butyl group .


Physical And Chemical Properties Analysis

“tert-Butyl 3-(1-bromoethyl)phenylcarbamate” is a pale-yellow to yellow-brown sticky oil to semi-solid substance . The compound has a molecular weight of 286.16 .

Safety and Hazards

The safety information available indicates that “tert-Butyl 3-(1-bromoethyl)phenylcarbamate” is classified as Acute Tox. 3 Oral . This means that it is considered to be toxic if swallowed. It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

tert-butyl N-[3-(1-bromoethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9(14)10-6-5-7-11(8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPOOLAFEPROOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(1-bromoethyl)phenylcarbamate

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-(1-hydroxyethyl)phenylcarbamate (5.8 g, 24.44 mmol) in CH2Cl2 (30 mL) and THF (20 mL) at 0° C. was added tribromophosphine (1 M solution in CH2Cl2, 24.44 mL, 24.44 mmol). The reaction was stirred at 0-10° C. for 1.5 h and then quenched with water. The mixture was extracted with CH2Cl2. The organic layer was washed with saturated NaHCO3 and brine, dried over anhydrous MgSO4, filtered and concentrated to afford the title compound (5.7 g, 78% yield) as a colorless oil. LCMS, [M+Na]+=322.1.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
24.44 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
78%

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